5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
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Overview
Description
5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a complex organic compound that features a furan ring, a coumarin moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid typically involves the following steps:
Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the coumarin derivative reacts with a furan compound in the presence of a Lewis acid catalyst.
Final Coupling and Carboxylation: The final step involves the coupling of the furan and coumarin moieties, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the coumarin moiety, converting the lactone ring into a dihydrocoumarin structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Halogenated or nitrated coumarin derivatives.
Scientific Research Applications
5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial and anti-inflammatory properties.
Materials Science: Its photoactive properties can be exploited in the development of smart materials and photoresponsive polymers.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms, particularly those involving coumarin derivatives.
Mechanism of Action
The mechanism of action of 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid involves its interaction with biological targets such as enzymes and receptors. The coumarin moiety can inhibit enzymes like bacterial DNA gyrase, leading to antimicrobial effects . The furan ring may also interact with cellular components, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin moiety and exhibit similar biological activities.
Furan-2-carboxylic acid derivatives: These compounds have the furan ring and carboxylic acid group, making them structurally similar.
Uniqueness
5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is unique due to the combination of the coumarin and furan moieties in a single molecule
Properties
Molecular Formula |
C16H12O6 |
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Molecular Weight |
300.26 g/mol |
IUPAC Name |
5-methyl-4-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C16H12O6/c1-9-11(6-14(21-9)16(18)19)8-20-12-4-2-10-3-5-15(17)22-13(10)7-12/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
ZRNJAOMUWYEWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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